molecular formula C12H22O3 B14663103 Ethyl 5-hydroxy-5,6,6-trimethylhept-2-enoate CAS No. 50745-78-3

Ethyl 5-hydroxy-5,6,6-trimethylhept-2-enoate

Cat. No.: B14663103
CAS No.: 50745-78-3
M. Wt: 214.30 g/mol
InChI Key: MZPILNBPOOIDGL-UHFFFAOYSA-N
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Description

Ethyl 5-hydroxy-5,6,6-trimethylhept-2-enoate is an organic compound belonging to the class of esters. Esters are widely known for their pleasant aromas and are often used in fragrances and flavorings. This particular compound features a unique structure with a hydroxyl group and multiple methyl groups, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 5-hydroxy-5,6,6-trimethylhept-2-enoate typically involves the esterification of the corresponding carboxylic acid with ethanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.

Types of Reactions:

    Oxidation: The hydroxyl group in this compound can undergo oxidation to form a carbonyl group, resulting in the formation of a ketone or aldehyde.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Hydrochloric acid (HCl) or sulfuric acid (H2SO4) as catalysts.

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary alcohols.

    Substitution: Formation of various substituted esters or ethers.

Scientific Research Applications

Ethyl 5-hydroxy-5,6,6-trimethylhept-2-enoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of fragrances, flavorings, and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of ethyl 5-hydroxy-5,6,6-trimethylhept-2-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, altering their activity. The ester group can undergo hydrolysis, releasing the corresponding alcohol and carboxylic acid, which can further interact with biological pathways.

Comparison with Similar Compounds

    Ethyl acetate: A simple ester with a pleasant aroma, commonly used as a solvent.

    Methyl butyrate: Known for its fruity smell, used in flavorings and fragrances.

    Ethyl propionate: Another ester with a sweet odor, used in the food industry.

Uniqueness: Ethyl 5-hydroxy-5,6,6-trimethylhept-2-enoate stands out due to its unique structure, featuring both a hydroxyl group and multiple methyl groups. This combination imparts distinct chemical properties and potential biological activities, making it a valuable compound for research and industrial applications.

Properties

CAS No.

50745-78-3

Molecular Formula

C12H22O3

Molecular Weight

214.30 g/mol

IUPAC Name

ethyl 5-hydroxy-5,6,6-trimethylhept-2-enoate

InChI

InChI=1S/C12H22O3/c1-6-15-10(13)8-7-9-12(5,14)11(2,3)4/h7-8,14H,6,9H2,1-5H3

InChI Key

MZPILNBPOOIDGL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C=CCC(C)(C(C)(C)C)O

Origin of Product

United States

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